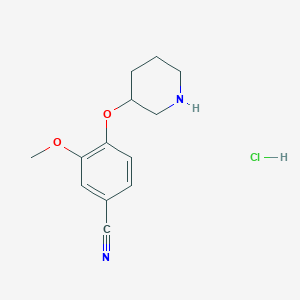3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride
CAS No.:
Cat. No.: VC16949626
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17ClN2O2 |
|---|---|
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | 3-methoxy-4-piperidin-3-yloxybenzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O2.ClH/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,9H2,1H3;1H |
| Standard InChI Key | KISQIHQWSBULLS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C#N)OC2CCCNC2.Cl |
Introduction
Molecular Structure and Nomenclature
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride is a benzonitrile derivative featuring a methoxy group (-OCH₃) at the 3-position and a piperidinyloxy group (-O-piperidin-3-yl) at the 4-position of the benzene ring, with the molecule existing as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical compounds .
Structural Analysis
-
Benzonitrile Core: The benzene ring substituted with a nitrile (-CN) group at position 1 forms the scaffold.
-
Methoxy Substituent: At position 3, the methoxy group contributes to electronic effects, potentially influencing binding affinity in biological systems .
-
Piperidinyloxy Substituent: The oxygen-linked piperidine ring at position 4 introduces steric bulk and basicity, with the piperidine nitrogen likely protonated in physiological conditions .
-
Hydrochloride Salt: The protonation of the piperidine nitrogen by HCl improves aqueous solubility, critical for pharmacokinetic properties .
Comparative Analog Data
The structurally similar compound 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7) shares a benzonitrile core with a piperidinyloxy group but lacks the methoxy substituent. Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.72 g/mol . For the target compound, the addition of a methoxy group would adjust the molecular formula to C₁₃H₁₇ClN₂O₂, with a theoretical molecular weight of 272.74 g/mol.
Synthesis and Chemical Properties
Synthetic Pathways
While no direct synthesis of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride is documented, analogous compounds suggest plausible routes:
Nucleophilic Aromatic Substitution
A meta-methoxy-substituted benzaldehyde could undergo nitration and reduction to form the benzonitrile core. Subsequent etherification with 3-hydroxypiperidine via Mitsunobu or Ullmann coupling would introduce the piperidinyloxy group .
Sequential Functionalization
-
Methoxy Introduction: Protection of a phenol intermediate with methyl iodide under basic conditions.
-
Piperidinyloxy Coupling: Reaction of 4-fluoro-3-methoxybenzonitrile with 3-hydroxypiperidine in the presence of a base (e.g., K₂CO₃) .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Physicochemical Properties
Extrapolating from analogs:
-
Boiling Point: ~360–370°C (predicted for similar benzonitrile derivatives) .
-
Density: ~1.13 g/cm³ (aligned with piperidine-containing compounds) .
-
pKa: The piperidine nitrogen’s pKa is approximately 9.07, indicating protonation under physiological pH .
-
Solubility: Moderate aqueous solubility due to the hydrochloride salt; enhanced in polar aprotic solvents (e.g., DMSO) .
Pharmacological and Biological Relevance
Choline Transporter (CHT) Inhibition
Structurally related 4-methoxy-3-(piperidin-4-yl) benzamides, such as ML352, exhibit potent inhibition of the choline transporter (CHT), a target for neurodegenerative diseases . The benzonitrile moiety in 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride may similarly interact with CHT through π-π stacking or dipole interactions, though direct evidence is lacking .
Mechanism of Action
-
Noncompetitive Inhibition: Analogs like ML352 show noncompetitive inhibition at both low (100 nM) and high (10 μM) choline concentrations, suggesting allosteric modulation .
-
Selectivity: Piperidine derivatives demonstrate selectivity over monoamine transporters (e.g., DAT, SERT), reducing off-target effects .
In Vitro and In Vivo Profiles
-
Metabolic Stability: Piperidine-containing compounds exhibit moderate hepatic stability, with CYP3A4 as the primary metabolizing enzyme .
-
Blood-Brain Barrier Penetration: Low brain-to-plasma ratios (e.g., 0.07–0.28) in analogs suggest limited CNS bioavailability, potentially due to P-glycoprotein efflux .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume